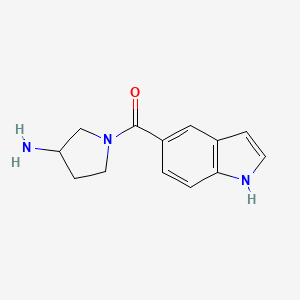

(3-aminopyrrolidin-1-yl)(1H-indol-5-yl)methanone

Descripción

(3-Aminopyrrolidin-1-yl)(1H-indol-5-yl)methanone is a hybrid molecule combining a 3-aminopyrrolidine moiety with an indole-5-yl methanone scaffold.

Propiedades

IUPAC Name |

(3-aminopyrrolidin-1-yl)-(1H-indol-5-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c14-11-4-6-16(8-11)13(17)10-1-2-12-9(7-10)3-5-15-12/h1-3,5,7,11,15H,4,6,8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRLBGAAAKZSFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)C2=CC3=C(C=C2)NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

Indole derivatives are known to interact with their targets in a way that modulates the target’s function, leading to the observed biological activities.

Análisis Bioquímico

Biochemical Properties

(3-Aminopyrrolidin-1-yl)(1H-indol-5-yl)methanone plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The indole moiety is known to bind with high affinity to multiple receptors, which can lead to various biological effects. This compound may interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them, thereby influencing the overall biochemical processes within the cell.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the indole moiety has been shown to affect the expression of genes involved in cell proliferation and apoptosis, which could have implications for cancer therapy. Additionally, this compound may alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function. The indole moiety is particularly known for its ability to interact with multiple receptors, which can lead to a wide range of biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions, but may degrade over time, leading to a decrease in their biological activity. Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular function, including alterations in gene expression and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer properties. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The indole moiety can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. This compound may also affect the synthesis and degradation of other biomolecules, further influencing cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its overall biological activity. The distribution of this compound within different cellular compartments can determine its effectiveness in targeting specific cellular processes.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of the indole moiety within the cell can influence its interactions with biomolecules, thereby affecting its overall biological effects.

Actividad Biológica

The compound (3-aminopyrrolidin-1-yl)(1H-indol-5-yl)methanone represents a unique molecular structure that combines elements of pyrrolidine and indole, two classes of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Biological Activity Overview

Indole derivatives, including those containing pyrrolidine moieties, have been extensively studied for their antimicrobial , anticancer , and anti-inflammatory properties. The unique combination in this compound may enhance these activities.

Antimicrobial Activity

Research indicates that indole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria, surpassing the efficacy of standard antibiotics like ampicillin . The specific activity of this compound against microbial strains remains to be fully elucidated but shows promise based on structural analogs.

Anticancer Properties

Indole compounds have been recognized for their anticancer effects. For example, certain indole derivatives have demonstrated cytotoxicity against cancer cell lines such as SK-OV3 and NCI-N87, with IC50 values indicating potent activity . The incorporation of the pyrrolidine moiety may further enhance the compound's ability to interact with biological targets involved in cancer progression.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : Indole derivatives often act as inhibitors of key enzymes involved in metabolic pathways.

- Receptor Interaction : The compound may bind to specific receptors, influencing cellular signaling pathways.

- DNA Interaction : Many indole-based compounds intercalate with DNA, disrupting replication and transcription processes.

Study 1: Antimicrobial Efficacy

A study evaluated a series of indole derivatives for their antibacterial activity against various pathogens. Compounds structurally similar to this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting a potential application in treating infections resistant to conventional antibiotics .

Study 2: Anticancer Activity

In another investigation, analogs of indole derivatives were tested against multiple cancer cell lines. The results indicated that modifications to the indole structure significantly influenced cytotoxicity. The presence of the pyrrolidine group in this compound may enhance its potency by improving solubility and bioavailability .

Data Summary

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies highlight the anticancer potential of (3-aminopyrrolidin-1-yl)(1H-indol-5-yl)methanone derivatives. These compounds have been evaluated for their efficacy against various cancer cell lines, demonstrating significant cytotoxicity.

Key Findings:

- Cytotoxic Activity : The compound exhibited IC50 values ranging from 0.54 to 31.86 μM against prostate (DU-145), lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. Notably, derivatives such as 5g and 6f showed potent activity with IC50 values of 0.68 μM and 0.54 μM, respectively .

Mechanism of Action:

- Tubulin Polymerization Inhibition : The compounds effectively inhibit microtubule assembly, a crucial process for cell division. For instance, compounds 5g and 6f demonstrated 66.65% and 70.09% inhibition of tubulin polymerization, respectively .

Table 1: Anticancer Activity Summary

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| 5g | DU-145 | 0.68 |

| 6f | DU-145 | 0.54 |

| - | A549 | <31.86 |

| - | HeLa | <31.86 |

| - | MCF-7 | <31.86 |

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection. Research indicates that indole derivatives can mitigate neuroinflammation and oxidative stress, which are pivotal in neurodegenerative diseases.

Mechanism of Action:

- Antioxidant Activity : The compound's structure allows it to scavenge free radicals, thereby protecting neuronal cells from oxidative damage.

Synthetic Methodologies

The synthesis of this compound involves several key reactions that facilitate the creation of diverse derivatives with enhanced biological activities.

Synthesis Overview:

- Acylation Reactions : The compound can be synthesized through acylation of indole derivatives with various acyl chlorides.

- Vilsmeier-Haack Reaction : This method is utilized for introducing substituents on the indole ring, enhancing its biological properties .

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical models:

- Study on Prostate Cancer : A study demonstrated that treatment with compound derivatives resulted in significant apoptosis in DU-145 cells, confirmed by annexin V-FITC assays showing up to 42% apoptosis at higher concentrations .

- Neuroprotection in Animal Models : Another study indicated that indole derivatives reduced markers of neuroinflammation in rodent models of Alzheimer's disease, suggesting potential therapeutic applications in neurodegenerative disorders.

Comparación Con Compuestos Similares

The following analysis compares (3-aminopyrrolidin-1-yl)(1H-indol-5-yl)methanone with structurally related indole-containing methanones, focusing on substituent effects, synthesis, and biological activity.

Structural Analogues and Substituent Effects

Key Observations :

- Pyrazole Derivatives: Compounds like 7a and 7g () exhibit antimicrobial activity due to the electron-withdrawing pyrazole ring, which may enhance membrane penetration. The 3-aminopyrrolidine group in the target compound could offer improved solubility and binding via its amino group .

- Chromenyl and Aryl Derivatives: Chromenyl-substituted methanones (e.g., 14a, 14b) prioritize structural stability (high purity >96%) but lack explicit biological data. The target compound’s pyrrolidine group may confer distinct pharmacokinetic profiles compared to bulky chromenyl groups .

- Receptor-Targeted Compounds: Piperazinyl derivatives () modulate H3 receptors, suggesting that the target compound’s 3-aminopyrrolidine group—a smaller, more flexible ring—might alter receptor affinity or selectivity .

Physicochemical Properties

- Solubility: The 3-aminopyrrolidine group increases hydrophilicity vs. chromenyl or aryl substituents.

- Stability : Pyrazole and benzimidazole derivatives show thermal stability (mp >200°C), whereas pyrrolidine analogs (e.g., ) may have lower melting points due to conformational flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.